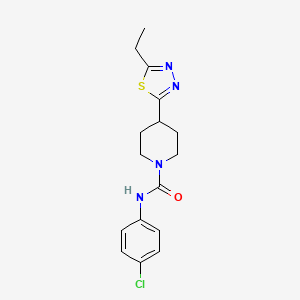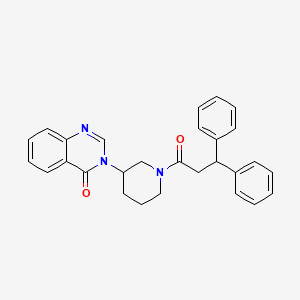
3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound with different reagents and under different conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.科学的研究の応用
Novel Synthesis Methods
Ultrasound-Assisted Synthesis
A novel mechanistic study highlighted the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, showcasing a piperidine-catalyzed three-component reaction. This innovative approach suggests a broader applicability for synthesizing related quinazolinone derivatives, potentially including 3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one (Li-Hsun Chen et al., 2016).
Biological Activities
Insecticidal Efficacy
Research into bis quinazolinone derivatives, synthesized through reactions with various nitrogen nucleophiles, revealed significant insecticidal efficacy. These findings indicate potential agricultural applications for controlling pest populations (Manal M. El-Shahawi et al., 2016).
Antioxidant and Cytotoxic Activities
A study on new polyphenolic derivatives of quinazolin-4(3H)-one demonstrated both high antioxidant activity and cytotoxicity against cancer cell lines, suggesting therapeutic potentials in cancer treatment and prevention of oxidative stress-related diseases (Raluca Pele et al., 2022).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. Some derivatives exhibited moderate to significant antibacterial activity, indicating their promise as novel antimicrobial agents (B. Kapoor et al., 2017).
Therapeutic Potential
Antihypertensive Agents
A study on piperidine derivatives with a quinazoline ring system as potential antihypertensive agents showed promising results in lowering blood pressure in hypertensive rat models. This research points towards the development of new therapeutic agents for managing hypertension (H Takai et al., 1986).
Antitubercular Activities
The 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, highlighting its potential as a lead candidate for tuberculosis drug discovery. This underscores the therapeutic relevance of quinazolinone derivatives in addressing infectious diseases (J. Odingo et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
将来の方向性
This involves hypothesizing potential applications or areas of study based on the compound’s properties and behavior.
Please consult a professional chemist or a trusted scientific resource for accurate information. It’s always important to handle chemicals safely and understand their properties before use.
特性
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c32-27(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)30-17-9-14-23(19-30)31-20-29-26-16-8-7-15-24(26)28(31)33/h1-8,10-13,15-16,20,23,25H,9,14,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZAKFKPYUBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

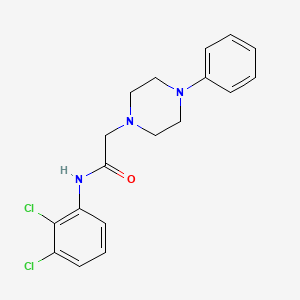
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2752532.png)
![1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2752534.png)
![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)
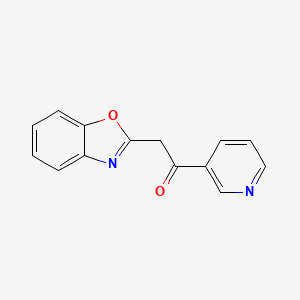
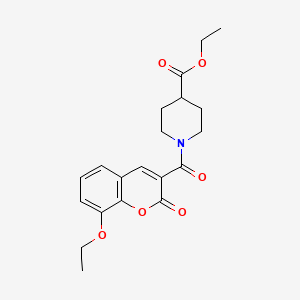
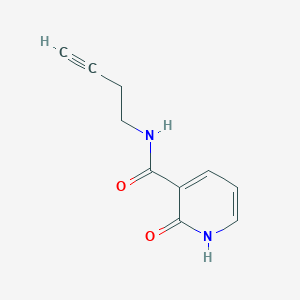
![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)
